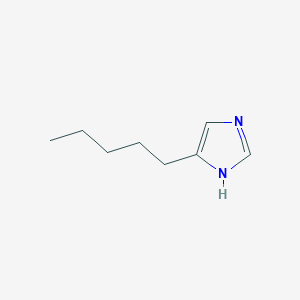
5-pentyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties. The addition of a pentyl group to the imidazole ring enhances its lipophilicity, potentially altering its biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-pentyl-1H-imidazole can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which typically involves the reaction of glyoxal, ammonia, and an aldehyde. For this compound, pentanal would be used as the aldehyde component .
Industrial Production Methods: Industrial production of imidazole derivatives often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the imidazole ring while introducing the pentyl group. Catalysts and solvents are chosen to facilitate the reaction and enhance the overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Pentyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Pentyl-substituted amines.
Substitution: Various substituted imidazole derivatives depending on the substituents used.
Scientific Research Applications
5-Pentyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-pentyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. It can also interact with biological membranes, altering their permeability and affecting cellular processes. The pentyl group enhances its ability to penetrate lipid membranes, potentially increasing its efficacy in biological systems .
Comparison with Similar Compounds
1H-Imidazole: The parent compound with a wide range of applications.
2-Methyl-1H-imidazole: Known for its use in pharmaceuticals and agrochemicals.
4,5-Diphenyl-1H-imidazole: Studied for its potential anticancer properties.
Uniqueness of 5-Pentyl-1H-Imidazole: The addition of the pentyl group to the imidazole ring enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its biological activity. This unique property makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
110453-29-7 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5-pentyl-1H-imidazole |
InChI |
InChI=1S/C8H14N2/c1-2-3-4-5-8-6-9-7-10-8/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
QTNOWIJWHWQTTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


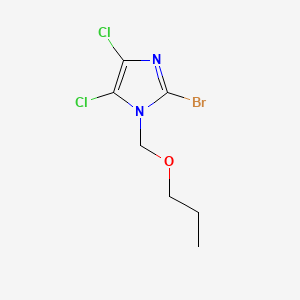
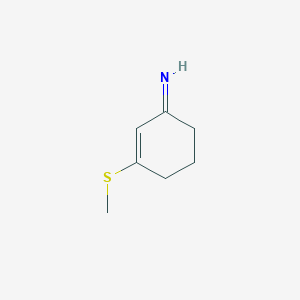
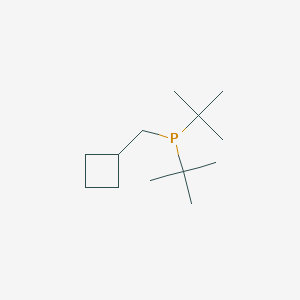
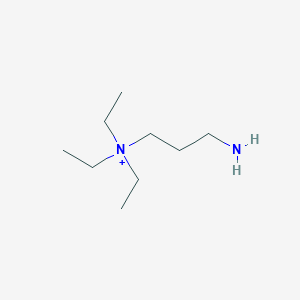
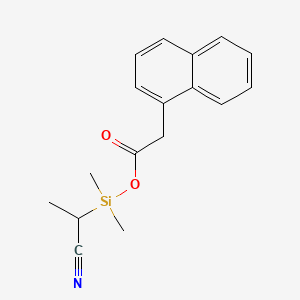

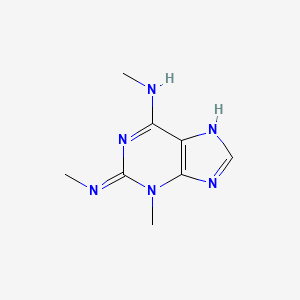

![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
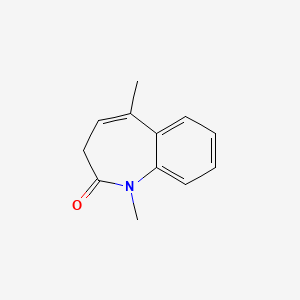
![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
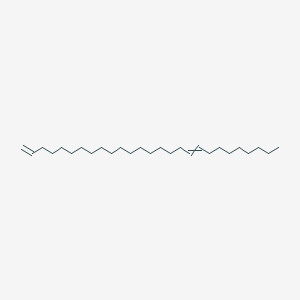
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
